Enhanced UV exposure on a ski-field compared with exposures at sea level
Photochemical & Photobiological Sciences Pub Date: 2005-04-04 DOI: 10.1039/B418942F
Abstract
Personal erythemal UV monitoring badges, which were developed to monitor the UV exposure of school children, were used to measure UV exposures received by one of the authors (MA) at the Mt Hutt ski-field, in New Zealand. These were then compared with measurements taken at the same times from a nearby sea level site in Christchurch city. The badges were designed to give instantaneous readings of erythemally-weighted (i.e., “sun
![Graphical abstract: Enhanced UV exposure on a ski-field compared with exposures at sea level](http://scimg.chem960.com/usr/1/B418942F.jpg)
Recommended Literature
- [1] Rapid in situ endothelialization of a small diameter vascular graft with catalytic nitric oxide generation and promoted endothelial cell adhesion
- [2] On the use and influence of electron-blocking interlayers in polymer light-emitting diodes
- [3] Maximizing the health effects of strawberry anthocyanins: understanding the influence of the consumption timing variable
- [4] A physicochemical process for fabricating submicrometre calcium iron phosphate spheres†
- [5] Aqueous aging of a silica coated TiO2 UV filter used in sunscreens: investigations at the molecular scale with dynamic nuclear polarization NMR
- [6] Efficient transfection and long-term stability of rno-miRNA-26a-5p for osteogenic differentiation by large pore sized mesoporous silica nanoparticles
- [7] Porous SnO2nanowire bundles for photocatalyst and Li ion battery applications†
- [8] XXVIII.—Analysis of a surface-soil from the Desert of Atacama
- [9] Generation of sulfonated 1-isoindolinones through a multicomponent reaction with the insertion of sulfur dioxide†
- [10] Contents list
Journal Name:Photochemical & Photobiological Sciences
Research Products
-
CAS no.: 19394-61-7
-
CAS no.: 109882-76-0